Monooctyl Phthalate-d4
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Overview
Description
Monooctyl Phthalate-d4, also known as Mono-n-octyl Phthalate-d4, is a deuterium-labeled compound. It is a derivative of Monooctyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of phthalates in various matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monooctyl Phthalate-d4 is synthesized by the esterification of phthalic anhydride with octanol-d4 (deuterated octanol). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and octanol-d4 into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Monooctyl Phthalate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and octanol-d4.
Oxidation: The octyl group can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phthalic acid and octanol-d4.
Oxidation: Various oxidation products depending on the extent of oxidation.
Substitution: Substituted phthalate esters.
Scientific Research Applications
Monooctyl Phthalate-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in the quantification of phthalates in environmental and biological samples.
Biology: Employed in studies investigating the metabolism and toxicokinetics of phthalates in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of phthalates in the human body.
Mechanism of Action
Monooctyl Phthalate-d4 exerts its effects primarily through its role as a stable isotope-labeled internal standard. By replacing hydrogen atoms with deuterium, the compound exhibits similar chemical properties to its non-deuterated counterpart but can be distinguished using mass spectrometry. This allows for accurate quantification of phthalates in various samples. The deuterium labeling also affects the pharmacokinetics and metabolic pathways of the compound, providing insights into the behavior of phthalates in biological systems .
Comparison with Similar Compounds
Similar Compounds
Monooctyl Phthalate: The non-deuterated version of Monooctyl Phthalate-d4.
Monoethyl Phthalate: Another phthalate ester with a shorter alkyl chain.
Monobutyl Phthalate: A phthalate ester with a butyl group instead of an octyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for the differentiation of this compound from other phthalates using mass spectrometry, making it an invaluable tool in quantitative analysis. Additionally, the deuterium labeling can influence the compound’s pharmacokinetics and metabolic pathways, offering unique insights into the behavior of phthalates in biological systems .
Properties
Molecular Formula |
C16H22O4 |
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Molecular Weight |
282.37 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D |
InChI Key |
PKIYFBICNICNGJ-LLDRQJGISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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